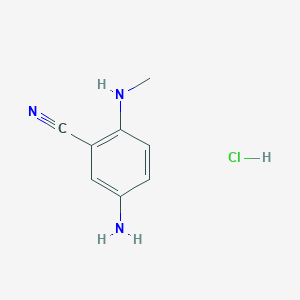

3-Amino-5-fluoro-4-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-fluoro-4-hydroxybenzoic acid is a compound with the molecular weight of 171.13 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a similar compound, has been reviewed in several papers . The aminoshikimate pathway is involved in the formation of AHBA, which is a precursor of ansamycin and other antibiotics . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor .

Molecular Structure Analysis

The InChI code for 3-Amino-5-fluoro-4-hydroxybenzoic acid is 1S/C7H6FNO3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H,9H2, (H,11,12) .

Chemical Reactions Analysis

The aminoshikimate pathway of formation of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, involves several chemical reactions . Kanosamine is phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is then converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .

Physical And Chemical Properties Analysis

3-Amino-5-fluoro-4-hydroxybenzoic acid is a powder at room temperature . It has a molecular weight of 171.13 .

Wissenschaftliche Forschungsanwendungen

Precursor in Antibiotic Biosynthesis

3-Amino-5-hydroxybenzoic acid has been identified as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics. This discovery was made during studies of Nocardia mediterranei, a bacterium known for producing rifamycin antibiotics. The specific role of 3-amino-5-hydroxybenzoic acid in this process is to act as the seven-carbon amino starter-unit, essential for the formation of these antibiotics. This finding has implications for understanding the biosynthesis of different types of ansamycins and potentially for developing new antibiotics (Ghisalba & Nüesch, 1981).

Application in Fluorescent Sensor Development

A study involving the synthesis of a fluorogenic chemosensor based on o-aminophenol highlighted the potential application of compounds like 3-Amino-5-fluoro-4-hydroxybenzoic acid in detecting metal ions. This chemosensor exhibited high selectivity and sensitivity toward Al3+ ions, demonstrating a practical application in bio-imaging and environmental monitoring. Such sensors could be crucial in detecting aluminum ions in various biological and environmental samples (Ye et al., 2014).

Enzymatic Research

In a study focusing on the enzyme 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni, researchers discovered that this enzyme catalyzes the transformation of 3-hydroxybenzoate to protocatechuate. During this process, several analogues of 3-hydroxybenzoate, including 3-Amino-5-fluoro-4-hydroxybenzoic acid, acted as substrates and effectors for the enzyme, thus showcasing the compound's relevance in enzymatic research (Michalover et al., 1973).

Antifungal Activity

Another study demonstrated the potential antifungal activities of 6-fluoro-4-quinazolinol, prepared using 2-amino-5-fluorobenzoic acid. This compound exhibited significant inhibitory effects on various fungi, suggesting the potential for developing new antifungal agents based on 3-Amino-5-fluoro-4-hydroxybenzoic acid and its derivatives (Xu et al., 2007).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-5-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBMTLHCGKDQKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281965 |

Source

|

| Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluoro-4-hydroxybenzoic acid | |

CAS RN |

1025127-44-9 |

Source

|

| Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.